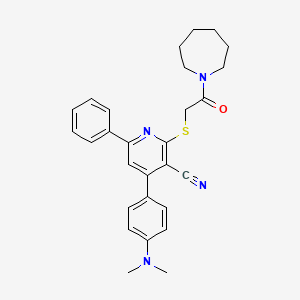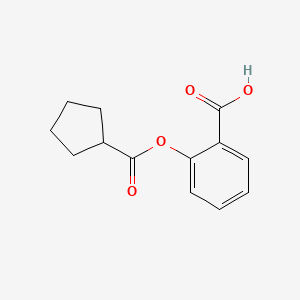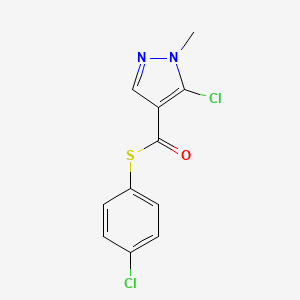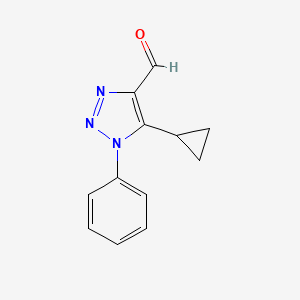
2-((2-(Azepan-1-yl)-2-oxoethyl)thio)-4-(4-(dimethylamino)phenyl)-6-phenylnicotinonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-((2-(Azepan-1-yl)-2-oxoethyl)thio)-4-(4-(dimethylamino)phenyl)-6-phenylnicotinonitrile is a useful research compound. Its molecular formula is C28H30N4OS and its molecular weight is 470.64. The purity is usually 95%.
BenchChem offers high-quality 2-((2-(Azepan-1-yl)-2-oxoethyl)thio)-4-(4-(dimethylamino)phenyl)-6-phenylnicotinonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-((2-(Azepan-1-yl)-2-oxoethyl)thio)-4-(4-(dimethylamino)phenyl)-6-phenylnicotinonitrile including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Organic Synthesis
Research in organic chemistry has explored the synthesis of structurally diverse libraries of compounds through alkylation and ring closure reactions. For instance, using ketonic Mannich bases derived from 2-acetylthiophene as starting materials, researchers have successfully generated dithiocarbamates, thioethers, and various NH-azoles through reactions with S-alkylated dithiocarbamic acid salts, aryl mercaptans, and monocyclic NH-azoles, respectively. These methods highlight the potential of using complex organic molecules for synthesizing novel compounds with potential applications in drug discovery and development (Roman, 2013).
Fluorescent Labeling
In the field of polymer science, researchers have developed a facile labeling technique for poly(N-isopropylacrylamide) (PNIPAM) prepared by RAFT polymerization. By converting the telechelic thiocarbonylthio functionality of PNIPAM to thiol and reacting it with maleimido-functional fluorescent dyes, this method allows for the straightforward synthesis of fluorescently labeled polymers. This approach demonstrates the utility of sophisticated organic molecules in the creation of materials with specific fluorescent properties, useful for various applications in biotechnology and materials science (Scales et al., 2006).
Antimicrobial and Antifungal Activities
The synthesis and evaluation of 2-aryl/alkyl-3-thio-5-dimethyl amino-7-imino-1,2,4,6-tetra-azepines have been studied for their antibacterial and antifungal activities. These compounds, derived from medicinally important precursors like metformin hydrochloride, showed high sensitivity towards E. coli, indicating their potential as antimicrobial agents. This research underscores the relevance of novel synthetic compounds in addressing the need for new antimicrobial therapies (Ugale et al., 2021).
Antineoplastic Agents
Studies on the synthesis of thieno[2,3-b]azepin-4-ones as potential antineoplastic agents indicate ongoing efforts to discover new cancer treatments. Despite preliminary data not indicating significant antineoplastic activity, this research is crucial for understanding the structure-activity relationships of novel compounds and their potential therapeutic applications (Koebel et al., 1975).
Propriétés
IUPAC Name |
2-[2-(azepan-1-yl)-2-oxoethyl]sulfanyl-4-[4-(dimethylamino)phenyl]-6-phenylpyridine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H30N4OS/c1-31(2)23-14-12-21(13-15-23)24-18-26(22-10-6-5-7-11-22)30-28(25(24)19-29)34-20-27(33)32-16-8-3-4-9-17-32/h5-7,10-15,18H,3-4,8-9,16-17,20H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUUWWYBOWXYFSL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C2=CC(=NC(=C2C#N)SCC(=O)N3CCCCCC3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H30N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((2-(Azepan-1-yl)-2-oxoethyl)thio)-4-(4-(dimethylamino)phenyl)-6-phenylnicotinonitrile | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[7-(Furan-2-yl)-1,4-thiazepan-4-yl]-3,3-diphenylpropan-1-one](/img/structure/B2831956.png)

![4-chloro-2-{[(4-chlorophenyl)thio]methyl}-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidine](/img/structure/B2831958.png)



![methyl 4-[3-(ethoxycarbonyl)phenyl]-7-fluoro-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide](/img/structure/B2831966.png)




![5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxylic acid hydrochloride](/img/structure/B2831976.png)

![N-[(1R)-1-(3-Methyltriazol-4-yl)ethyl]prop-2-enamide](/img/structure/B2831978.png)